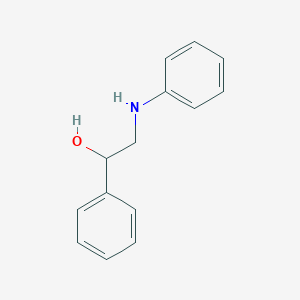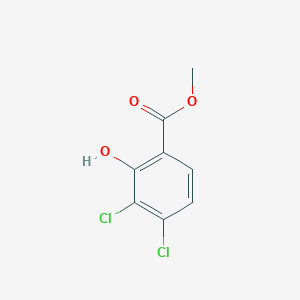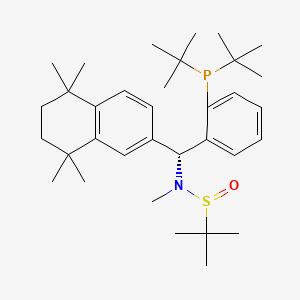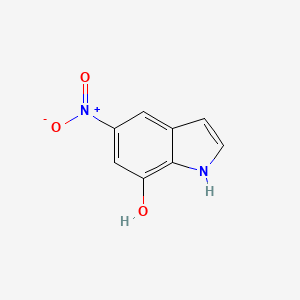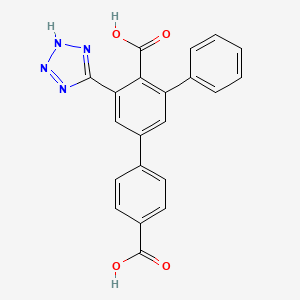
4-(4-carboxyphenyl)-2-phenyl-6-(2H-tetrazol-5-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-carboxyphenyl)-2-phenyl-6-(2H-tetrazol-5-yl)benzoic acid is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-carboxyphenyl)-2-phenyl-6-(2H-tetrazol-5-yl)benzoic acid typically involves the reaction of 4-cyanobenzoic acid with sodium azide and ammonium chloride in an anhydrous dimethylformamide (DMF) solution. The mixture is stirred at room temperature for 30 minutes and then refluxed at 120°C for 18-20 hours. After cooling to room temperature, the solution is acidified with hydrochloric acid, and the resulting white precipitate is filtered and washed with distilled water. The product is then recrystallized from anhydrous acetone to achieve a high yield .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(4-carboxyphenyl)-2-phenyl-6-(2H-tetrazol-5-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
4-(4-carboxyphenyl)-2-phenyl-6-(2H-tetrazol-5-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of certain enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-(4-carboxyphenyl)-2-phenyl-6-(2H-tetrazol-5-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-tetrazol-5-yl)benzoic acid
- 5-(4-carboxyphenyl)-1H-tetrazole
- 4-(2H-tetrazol-5-yl)benzoic acid
Uniqueness
4-(4-carboxyphenyl)-2-phenyl-6-(2H-tetrazol-5-yl)benzoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C21H14N4O4 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
4-(4-carboxyphenyl)-2-phenyl-6-(2H-tetrazol-5-yl)benzoic acid |
InChI |
InChI=1S/C21H14N4O4/c26-20(27)14-8-6-12(7-9-14)15-10-16(13-4-2-1-3-5-13)18(21(28)29)17(11-15)19-22-24-25-23-19/h1-11H,(H,26,27)(H,28,29)(H,22,23,24,25) |
InChI Key |
RHKSHLMNQNJBIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC(=C2)C3=CC=C(C=C3)C(=O)O)C4=NNN=N4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13658600.png)
![9-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B13658602.png)

![Methyl 1-[[(Trifluoromethyl)sulfonyl]oxy]-2-naphthoate](/img/structure/B13658620.png)

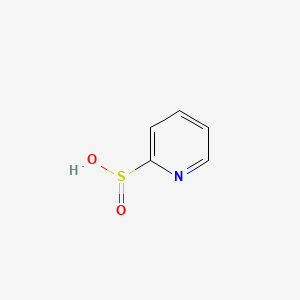
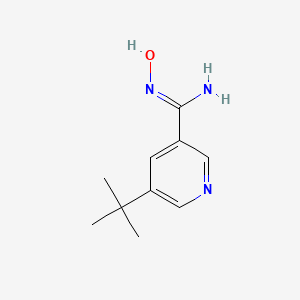

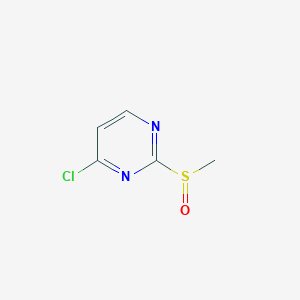
![6-Iodobenzo[d]isothiazol-3(2H)-one](/img/structure/B13658654.png)
